8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S and a molecular weight of 296.394 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities. Purines are essential components of nucleic acids and play a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with butylsulfanyl and isopropyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, acyl chlorides, DMF or DMSO as solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated purine derivatives.
Scientific Research Applications
8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butylsulfanyl and isopropyl groups may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetics and dynamics compared to other purine derivatives.
Properties
IUPAC Name |
8-butylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-5-6-7-20-13-14-10-9(17(13)8(2)3)11(18)15-12(19)16(10)4/h8H,5-7H2,1-4H3,(H,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCYWWABDOGASY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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